5-Bromo-1-chloro-3-methylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3 |
InChI Key |
CUGJYSHXFRGLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Br)C(=N1)Cl |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For 5-Bromo-1-chloro-3-methylisoquinoline, this would involve mapping out the rotational barrier of the methyl group and ensuring the planarity of the isoquinoline (B145761) ring system is at its lowest energy state. The resulting optimized geometry provides a realistic model of the molecule's average structure.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-Cl | 1.74 Å |
| Bond Length | C5-Br | 1.91 Å |
| Bond Length | C3-C(methyl) | 1.51 Å |
| Bond Angle | N2-C1-C9 | 123.5° |
| Bond Angle | C4-C5-Br | 119.8° |
Note: The data in this table is illustrative to demonstrate the output of a DFT geometry optimization and is not from a published study on this specific molecule.
DFT is exceptionally useful for probing a molecule's electronic properties. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical descriptor of chemical reactivity and stability. irjweb.comnih.gov A small gap generally indicates a more reactive molecule that is more easily polarized. mdpi.com
Natural Bond Orbital (NBO) analysis is another technique used to study electronic structure. It calculates the distribution of electron density, providing atomic charges for each atom in the molecule. nih.gov These charges reveal sites that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is fundamental to understanding reaction mechanisms.
Table 2: Predicted Electronic Properties for this compound (Illustrative Data)
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.72 |
| Atom | NBO Charge (e) |
| N2 | -0.58 |
| C1 (bonded to Cl) | +0.15 |
| C5 (bonded to Br) | +0.05 |
| Cl | -0.12 |
| Br | -0.09 |
Note: The data in this table is illustrative. A smaller HOMO-LUMO gap implies higher chemical reactivity. NBO charges indicate potential sites for nucleophilic or electrophilic attack.
A significant advantage of DFT is its ability to predict spectroscopic data. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theory and to better match experimental results. researchgate.net This allows for the assignment of specific vibrational modes (e.g., C-Cl stretch, C-H bend) to peaks observed in an experimental spectrum. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk Theoretical ¹H and ¹³C NMR spectra can be predicted, which are invaluable for confirming the structure of a synthesized compound by comparing the predicted shifts to those obtained experimentally. pdx.eduucl.ac.uk
Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR Frequency (cm⁻¹) | ||
| C=N stretch | 1625 | 1610 |
| C-Cl stretch | 750 | 742 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C1 | 152.1 | 151.5 |
| C3 | 148.5 | 147.9 |
Note: This table illustrates how computationally predicted spectroscopic data is often compared with experimental findings for structural verification.
From the electronic properties calculated by DFT, several global reactivity descriptors can be derived. These quantities provide a quantitative measure of the molecule's stability and reactivity. Important descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.com Hardness is a measure of resistance to change in electron distribution; a molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. mdpi.com The electrophilicity index measures the propensity of a species to accept electrons. These descriptors are crucial for predicting how the molecule will behave in a chemical reaction.
Table 4: Calculated Reactivity Descriptors (Illustrative Data)
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.285 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.565 |
| Chemical Softness (S) | 1 / (2η) | 0.195 |
Note: This data is illustrative. Higher hardness indicates greater stability, while a higher electrophilicity index suggests a stronger capacity to act as an electrophile.
Molecular Dynamics (MD) Simulations
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under the influence of a force field. This would allow researchers to observe the conformational flexibility of this compound, such as the rotation of the methyl group, and its interactions with solvent molecules (e.g., water or DMSO) in a simulated environment. MD can provide insights into how the molecule behaves in solution, its solvation shell structure, and its dynamic stability.
Molecular Docking and Ligand-Target Binding Affinity Studies (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). jbcpm.com This method is central to drug discovery and understanding potential biochemical mechanisms. In a docking study, this compound would be treated as a ligand and placed into the binding site of a specific protein target. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. jbcpm.comnih.gov
These studies can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. By understanding how the molecule fits into a binding pocket and the specific amino acid residues it interacts with, researchers can form hypotheses about its potential biological activity and mechanism of action. nih.gov
Table 5: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A | -8.2 | LEU25, VAL33, ALA150 |
| Protease B | -7.5 | PHE88, TRP102 |
Note: This table is a hypothetical representation of docking results. A more negative binding affinity score typically indicates a stronger, more favorable binding interaction.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For isoquinoline derivatives, including this compound, SAR investigations focus on how different substituents and their positions on the isoquinoline scaffold affect the molecule's interactions with biological targets. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles can be inferred from studies on related substituted isoquinolines and quinolines.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For isoquinoline derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
The development of a QSAR model for a class of compounds like substituted isoquinolines typically involves the following steps:
Data Set Selection: A series of isoquinoline derivatives with known biological activities (e.g., IC50 values) against a specific target is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using computational chemistry software.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
While a specific QSAR model for this compound is not available, such models for other biologically active heterocyclic compounds have demonstrated the importance of specific physicochemical properties in determining their efficacy. chalcogen.ro
Influence of Halogen and Methyl Substituents on Biological Activity Mechanisms
The biological activity of isoquinoline derivatives can be significantly modulated by the presence and position of halogen and methyl substituents.
Halogen Substituents (Bromo and Chloro): The bromo and chloro groups at the 5- and 1-positions of the isoquinoline ring are expected to influence the compound's biological activity through several mechanisms:
Electronic Effects: Halogens are electron-withdrawing groups, which can alter the electron density distribution of the isoquinoline ring system. This can affect the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.
Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to decreased solubility and increased non-specific binding.
Halogen Bonding: The ability of halogen atoms to act as halogen bond donors has been increasingly recognized as an important factor in molecular recognition and binding affinity. nih.gov
Studies on other halogenated flavonoids have shown that the nature of the halogen substituent can significantly impact antibacterial properties, with potency increasing from fluorine to iodine, suggesting that atomic size and polarizability may be key factors. nih.gov
Methyl Substituent: The methyl group at the 3-position is an electron-donating group and can also influence biological activity:
Electronic Effects: The methyl group can increase the electron density of the isoquinoline ring, potentially modulating its reactivity and interaction with biological macromolecules.
Steric Effects: The methyl group adds bulk to the 3-position, which can be crucial for fitting into a specific binding pocket. Its presence can either enhance or hinder binding depending on the topology of the target site.
Metabolic Stability: The presence of a methyl group can sometimes block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including optical data storage and telecommunications. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO properties. nih.gov Isoquinoline derivatives, with their aromatic structure, are potential candidates for NLO materials.
Theoretical investigations using computational methods like Density Functional Theory (DFT) can predict the NLO properties of molecules. Key parameters in these analyses include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The first-order hyperpolarizability is a measure of the second-order NLO response of a molecule.
In the case of this compound, the bromo and chloro atoms act as electron-withdrawing groups, while the methyl group is electron-donating. This combination of substituents on the π-conjugated isoquinoline core could potentially lead to interesting NLO properties. Computational modeling would be required to quantify the hyperpolarizability of this specific molecule.
Below is an illustrative data table based on computational studies of other NLO chromophores, demonstrating the type of data generated in such analyses.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |
| Reference Isoquinoline | Value | Value | Value |
| Donor-Substituted Isoquinoline | Value | Value | Value |
| Acceptor-Substituted Isoquinoline | Value | Value | Value |
| This compound (Predicted) | Predicted Value | Predicted Value | Predicted Value |
Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations for the listed compounds.
The "Predicted Values" for this compound would be obtained by performing DFT calculations. These calculations would help in understanding the potential of this compound as an NLO material and guide the synthesis of new isoquinoline-based chromophores with enhanced NLO properties. researchgate.net
Chemical Reactivity and Mechanistic Studies
Influence of Halogen Substituents on Isoquinoline (B145761) Reactivity
The presence of bromine at the C-5 position and chlorine at the C-1 position significantly modulates the electronic landscape of the isoquinoline core. Both halogens are electron-withdrawing via induction, which deactivates the entire ring system towards electrophilic attack but, crucially, activates the pyridine (B92270) portion of the molecule towards nucleophilic attack. The position of these halogens determines their specific roles in substitution reactions.
The isoquinoline nucleus is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-1 position. quora.comquimicaorganica.org The presence of a chlorine atom at this position makes 5-bromo-1-chloro-3-methylisoquinoline an excellent substrate for nucleophilic aromatic substitution (SNAr).
The reaction proceeds via a two-step addition-elimination mechanism. quimicaorganica.orglibretexts.org In the first, rate-determining step, a nucleophile attacks the C-1 carbon, which is activated by the adjacent electron-withdrawing nitrogen atom. This attack breaks the aromaticity of the pyridine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. quimicaorganica.org In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
The preference for nucleophilic attack at C-1 over other positions is a well-established characteristic of the isoquinoline system. quimicaorganica.orgshahucollegelatur.org.in The intermediate formed by attack at C-1 allows for effective delocalization of the negative charge onto the ring nitrogen without disrupting the aromaticity of the fused benzene (B151609) ring, rendering it more stable than intermediates formed from attack at other positions. quora.com The bromine substituent at C-5 has a lesser influence on this process, primarily exerting a general electron-withdrawing effect.
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | The nucleophile (Nu-) attacks the electrophilic C-1 carbon, forming a tetrahedral Meisenheimer intermediate. The negative charge is delocalized onto the ring nitrogen. | |
| 2. Elimination | The chloride leaving group is expelled, restoring the aromaticity of the isoquinoline ring system. |
In transition-metal-catalyzed cross-coupling reactions, both the C-Cl and C-Br bonds can serve as reactive sites. The relative reactivity of these two halogens in this compound is not straightforward and depends heavily on the catalytic system employed.
Generally, in reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl, based on bond dissociation energies. This would suggest that the C-5 bromine atom should be more reactive than the C-1 chlorine atom.
However, the electronic properties of the heterocyclic ring can override this trend. A comprehensive analysis of site-selectivity in heteroaryl halides has shown that for isoquinolines, the intrinsic electrophilicity of the C-1 position can facilitate oxidative addition to the catalyst. rsc.orgnih.gov This can lead to the preferential reaction of a chloride at the highly activated C-1 position over a bromide at a less activated position on the benzene ring. rsc.orgnih.gov Therefore, selective cross-coupling at either the C-1 or C-5 position is theoretically possible by tuning the catalyst, ligands, and reaction conditions, allowing for the stepwise functionalization of the molecule.
Reactivity of the Methyl Group (e.g., Oxidation, Halogenation, Condensation)
The reactivity of a methyl group on an isoquinoline ring is highly dependent on its position. Methyl groups at the C-1 or C-3 positions are alpha to the ring nitrogen, but their acidity and subsequent reactivity differ significantly. The protons of a C-1 methyl group are considerably more acidic than those of a C-3 methyl group. thieme-connect.de
This difference is demonstrated in condensation reactions. For instance, 1-methylisoquinoline (B155361) readily condenses with electrophiles like benzaldehyde (B42025) in the presence of a Lewis acid, whereas 3-methylisoquinoline (B74773) is unreactive under the same conditions. thieme-connect.de Similarly, oxidation of a methyl group with reagents like selenium dioxide is substantially more difficult at the C-3 position compared to the C-1 position. thieme-connect.de
For this compound, the methyl group at the C-3 position is therefore expected to be relatively inert towards common oxidation, halogenation, and condensation reactions that rely on the acidity of the methyl protons. Significant reactivity would likely require the use of very strong bases or harsh reaction conditions.
| Position of Methyl Group | Relative Acidity of Protons | Reactivity in Condensation (with Benzaldehyde) | Reactivity in Oxidation (with SeO2) |
| C-1 | High | High (Reacts readily) thieme-connect.de | High (Easily oxidized to aldehyde) thieme-connect.de |
| C-3 | Low | Low (Does not react) thieme-connect.de | Low (Difficult to oxidize) thieme-connect.de |
Electrophilic and Nucleophilic Reactivity of the Isoquinoline Nitrogen Atom
The lone pair of electrons on the sp2-hybridized nitrogen atom imparts both basic and nucleophilic character to the molecule. quimicaorganica.orgamerigoscientific.com The nitrogen can react with a range of electrophiles.
Protonation: As a base, the nitrogen atom readily reacts with acids to form isoquinolinium salts. quimicaorganica.orgquimicaorganica.org
Alkylation & Acylation: The nitrogen can act as a nucleophile, attacking alkyl or acyl halides to form quaternary N-alkyl or N-acyl isoquinolinium salts. quimicaorganica.org
N-Oxide Formation: Reaction with peroxy acids, such as peracetic acid or m-CPBA, oxidizes the nitrogen atom to form the corresponding isoquinoline N-oxide. quimicaorganica.org
The basicity and nucleophilicity of the nitrogen in this compound are attenuated compared to the parent isoquinoline. The two electron-withdrawing halogen substituents (Cl and Br) decrease the electron density on the nitrogen atom, making its lone pair less available for donation to an electrophile. quimicaorganica.orgamerigoscientific.com While the C-3 methyl group has a weak electron-donating effect, it is insufficient to counteract the powerful inductive withdrawal of the two halogens. This reduced basicity is reflected in the pKa of the conjugate acid; electron-withdrawing groups are known to lower the pKa of substituted isoquinolines. researchgate.netarkat-usa.org
Cyclization and Ring-Transformation Reactions
While many cyclization reactions are used to synthesize the isoquinoline core itself, the aromatic isoquinoline ring can also participate in further cyclization and ring-transformation reactions. pharmaguideline.comwikipedia.org These reactions often involve the dearomatization of the heterocyclic ring.
One such example is the dearomative [3+2] cycloaddition reaction. Substituted isoquinolines can react with diarylcyclopropenones to yield complex, densely functionalized benzo-fused indolizinones. researchgate.net Another potential transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been observed for certain haloisoquinolines and results in a rearrangement of the ring atoms. iust.ac.ir These advanced reactions highlight the utility of the isoquinoline scaffold as a building block for more complex heterocyclic systems.
As discussed in section 5.3, this compound can be oxidized to its corresponding N-oxide. Isoquinoline N-oxides are stable, versatile intermediates that can be readily converted back to the parent isoquinoline through deoxygenation.
This reduction can be achieved using a variety of reagents and methods:
Classical Reagents: Triphenylphosphine (PPh3) or phosphorus trichloride (B1173362) (PCl3) are commonly used for deoxygenation. quimicaorganica.org
Modern Methods: Milder and more sustainable methods have been developed. These include systems like iodide salts with formic acid, which act as a catalytic reductant system. rsc.org Metal-free, visible-light-mediated photoredox catalysis also provides an efficient and chemoselective means of deoxygenation, often proceeding under very mild conditions. researchgate.net
These deoxygenation reactions are typically high-yielding and tolerate a wide range of other functional groups, making the N-oxide a useful protecting or activating group in a multi-step synthesis. rsc.orgbeilstein-journals.org For instance, the presence of the N-oxide can alter the regioselectivity of other reactions on the ring system, after which the oxygen can be cleanly removed.
Catalytic Activation and Transformation of Halogenated Isoquinolines
The presence of two different halogen atoms at the C1 and C5 positions of the isoquinoline nucleus allows for selective catalytic transformations. The chlorine atom at the C1 position is activated by the adjacent nitrogen atom, making it significantly more labile and prone to displacement in various cross-coupling reactions compared to the bromine atom on the carbocyclic ring. researchgate.netiust.ac.ir This differential reactivity is a key feature in the synthetic utility of related dihalogenated isoquinolines.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming new carbon-carbon bonds at the C1 position. researchgate.net In these reactions, the C1-chloro substituent can be selectively replaced by various aryl or vinyl groups using an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com
While the typical reactivity order for aryl halides in palladium-catalyzed couplings is I > Br > Cl, the electronic activation at the C1 position of the isoquinoline ring can enhance the reactivity of the chloro group, enabling successful coupling reactions. researchgate.net For the analogous compound, 1-chloro-5-bromoisoquinoline, studies have shown that the C1-chloro group is indeed more reactive than the C5-bromo group in Suzuki-Miyaura cross-coupling reactions. researchgate.net This selectivity is attributed to the intrinsic electrophilicity of the C1 position. researchgate.net The methyl group at the C3 position in this compound is expected to exert a minor electronic influence on this reactivity pattern.
Below is a representative table illustrating the selective Suzuki-Miyaura coupling at the C1 position of a model dihalogenated isoquinoline, based on findings for similar substrates.
Table 1: Selective Suzuki-Miyaura Coupling of a Dihalogenated Isoquinoline Analog
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Phenyl-5-bromoisoquinoline | ~90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 1-(4-Methoxyphenyl)-5-bromoisoquinoline | ~85% |
Note: The data in this table is illustrative and based on the reported reactivity of 1-chloro-5-bromoisoquinoline, a structurally similar compound.
Other palladium-catalyzed reactions, such as Stille and Sonogashira couplings, can also be envisioned to occur selectively at the C1 position of this compound. These transformations would allow for the introduction of a wide range of substituents, further highlighting the synthetic versatility of this scaffold.
Investigation of Reaction Kinetics and Thermodynamic Profiles
The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving 1-haloisoquinolines are well-documented to be significantly faster than those of their carbocyclic analogs. iust.ac.ir The reaction typically proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nitrogen atom in the isoquinoline ring helps to stabilize this intermediate, thereby accelerating the reaction.
For the reaction of a 1-chloroisoquinoline (B32320) with a nucleophile, the rate law is generally second order, being first order in both the isoquinoline substrate and the nucleophile. zenodo.org
Rate = k[Isoquinoline][Nucleophile]
The rate constant, k, is influenced by several factors:
The nature of the leaving group: The C-Cl bond is stronger than C-Br and C-I bonds, which generally makes chlorides less reactive. However, the activation by the ring nitrogen can overcome this.
The strength of the nucleophile: Stronger nucleophiles will react faster.
The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophile, thereby increasing its nucleophilicity.
For catalytic cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction kinetics are more complex, involving multiple steps in the catalytic cycle. The rate-determining step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions. Often, the oxidative addition of the palladium catalyst to the aryl halide is the rate-limiting step.
Table 2: General Thermodynamic Parameters for Key Reaction Steps in SNAr and Suzuki-Miyaura Reactions
| Reaction Step | Reaction Type | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |
|---|---|---|---|---|
| Meisenheimer Complex Formation | SNAr | Exothermic | Negative | Varies (can be positive or negative) |
| Leaving Group Departure | SNAr | Endothermic | Positive | Varies (can be positive or negative) |
| Oxidative Addition | Suzuki-Miyaura | Exothermic | Negative | Generally negative and exergonic |
| Transmetalation | Suzuki-Miyaura | Near thermoneutral | Varies | Generally spontaneous |
Note: This table presents generalized thermodynamic trends for the individual steps of these reaction types and does not represent specific values for this compound.
Advanced Applications in Chemical Science
Role as Ligands in Catalysis
The nitrogen atom in the isoquinoline (B145761) ring possesses a lone pair of electrons, making it an excellent coordination site for metal centers. This ability allows isoquinoline derivatives to serve as ligands in transition metal catalysis. The substituents on the isoquinoline core—in this case, bromo, chloro, and methyl groups—play a crucial role in modulating the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability. Isoquinoline-based structures are considered privileged scaffolds for the development of chiral ligands used in asymmetric synthesis. nih.gov
The electron-withdrawing nature of the bromine and chlorine atoms can decrease the electron density on the nitrogen atom, affecting its donor properties and the stability of the metal-ligand bond. Conversely, the electron-donating methyl group at the 3-position can partially counteract this effect. This electronic tuning is critical for optimizing the performance of a catalyst for a specific chemical transformation.
Asymmetric synthesis, the production of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The effectiveness of this process often relies on chiral metal complexes that act as catalysts. While "5-Bromo-1-chloro-3-methylisoquinoline" is not itself chiral, it serves as a valuable precursor for constructing more complex, chiral ligands.
The isoquinoline framework can be incorporated into larger, sterically hindered structures that possess axial chirality, such as biaryl ligands. researchgate.net For example, the bromo and chloro positions on the ring can be functionalized through cross-coupling reactions to introduce bulky groups that restrict rotation around a new carbon-carbon bond, thereby creating a chiral axis. The development of modular phospholane (B1222863) ligands has demonstrated how facile variation of substituents can lead to highly efficient catalysts for asymmetric hydrogenation, producing a wide range of compounds with specific stereogenic centers. nih.gov The synthesis of chiral ligands containing quinoline (B57606) motifs has become a significant methodology for generating enantiomerically pure compounds with biological and pharmaceutical applications. researchgate.net
Table 1: Potential Roles of Substituents in Asymmetric Ligand Design
| Substituent | Position | Potential Influence on Ligand Properties |
|---|---|---|
| Bromo | 5 | Provides a reactive handle for cross-coupling reactions to build chiral structures. Influences electronic properties. |
| Chloro | 1 | Affects the electronic environment of the coordinating nitrogen. Can be substituted to introduce other functional groups. |
| Methyl | 3 | Provides steric bulk near the coordination site, potentially influencing enantioselectivity. Offers electronic modification. |
| Nitrogen | 2 | Acts as the primary coordination site for the metal center of the catalyst. |
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the choice of metal and ligand.
Nitrogen-containing ligands are widely used in MOF synthesis due to their strong coordination to metal centers. researchgate.net "this compound" can function as a ligand in MOF construction, with the isoquinoline nitrogen atom coordinating to a metal node. The resulting framework would feature exposed halogen atoms lining the pores. These halogens can serve as sites for post-synthetic modification, where additional functional groups are introduced after the initial framework has been assembled. This strategy allows for the precise tailoring of the MOF's internal chemical environment for specific applications, such as gas storage, separation, or heterogeneous catalysis. mdpi.com
Applications in Materials Science
The rigid, planar structure and conjugated π-electron system of the isoquinoline ring make it an attractive building block for functional materials. Halogenation further enhances its potential by influencing intermolecular interactions and photophysical properties.
The introduction of heavy atoms like bromine and chlorine into organic π-systems can have a profound impact on their electronic and photophysical properties. This "heavy atom effect" can promote intersystem crossing, the process where a molecule transitions from an excited singlet state to a triplet state. This property is highly desirable for the development of materials that exhibit room-temperature phosphorescence (RTP).
Studies on donor-acceptor molecules featuring halogenated quinoline units have shown that halogen substitution can lead to aggregate-induced phosphorescence, a phenomenon with applications in organic light-emitting diodes (OLEDs), sensing, and bioimaging. nih.gov The presence of both bromo and chloro substituents in "this compound" suggests its potential as a component in developing new phosphorescent and other optical materials. Furthermore, halogenated organic compounds are explored for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optical limiting and other optoelectronic devices. metall-mater-eng.com
The isoquinoline scaffold is also a key component in the design of fluorescent chemical sensors. The nitrogen atom and the aromatic system can interact with specific analytes, such as metal ions, leading to a detectable change in the molecule's fluorescence emission. Rational alterations to the isoquinoline structure can produce sensors that are highly selective for specific ions, for instance, discriminating between Zn²⁺ and Cd²⁺. rsc.org
"this compound" could be used as a building block for such sensors. The halogenated positions offer convenient points for attaching other chemical groups that can tune the sensor's selectivity and binding affinity for a target analyte. Additionally, halogenation has been shown to be a viable strategy for improving the properties of dyes used in image-sensor color filters, including thermal stability and film-forming capabilities. mdpi.com
Mechanistic Probes in Biological Systems
Substituted isoquinolines are prevalent scaffolds in medicinal chemistry and are found in numerous natural products and synthetic compounds with potent biological activity. nih.gov They are frequently used to probe the function of biological systems by interacting with specific targets like enzymes or proteins.
For example, isoquinoline-based biaryls have been identified as a robust new scaffold for high-potency tubulin inhibitors. researchgate.net Tubulin is a critical protein involved in cell division, making it a prime target for anticancer drugs. By synthesizing and testing a variety of substituted isoquinolines, researchers can explore structure-activity relationships (SAR), determining how different functional groups on the isoquinoline core affect its binding affinity and inhibitory potency.
"this compound" can serve as a valuable tool in such studies. The bromo, chloro, and methyl groups provide distinct steric and electronic features that can be used to probe the binding pocket of a biological target. The halogens can also serve as heavy atoms to aid in X-ray crystallographic studies, helping to elucidate the precise binding mode of the molecule. Furthermore, the synthesis of various substituted isoquinoline analogs has been a key strategy in the development of novel antitumor agents. nih.govnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Elucidation of Molecular Interactions with Enzymes (e.g., Enzyme Inhibition Mechanisms)
There is currently a lack of specific studies detailing the molecular interactions of this compound with any particular enzyme. The scientific community has investigated various substituted isoquinolines as inhibitors of several enzyme classes, including Rho-associated kinases (ROCK), proteasomes, and histone deacetylases. nih.govresearchgate.netnih.gov These studies often involve detailed structure-activity relationship (SAR) analyses to understand how different substituents on the isoquinoline ring influence binding affinity and inhibitory potency.
For a comprehensive understanding of this compound's potential as an enzyme inhibitor, research would be required to:
Identify Target Enzymes: Computational docking studies could be initially employed to predict potential protein targets based on the compound's structural features.
Perform In Vitro Assays: Biochemical assays would be necessary to confirm inhibitory activity against predicted targets and to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Elucidate Binding Modes: Biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be crucial to visualize the precise interactions between the compound and the enzyme's active site at an atomic level.
Without such dedicated research, any discussion on the enzyme inhibition mechanisms of this compound would be purely speculative.
Understanding Cellular Pathway Modulation at a Molecular Level
Information regarding the modulation of cellular pathways by this compound is not available in the current body of scientific literature. The biological activity of substituted isoquinolines can be diverse, ranging from antimicrobial and anticancer effects to influences on cardiovascular and neurological systems. mdpi.comamerigoscientific.commdpi.com These effects are a consequence of the compound's interaction with specific molecular targets within cellular signaling pathways.
To understand how this compound might modulate cellular pathways, a systematic investigation would be needed. This would typically involve:
Cell-Based Assays: Initial screening in various cell lines to identify any cytotoxic, pro-apoptotic, or anti-proliferative effects.
Target Identification: Utilizing techniques such as chemical proteomics or genetic screening to identify the intracellular binding partners of the compound.
Pathway Analysis: Employing molecular biology tools like Western blotting, qPCR, and reporter gene assays to determine how the compound affects the activity of specific signaling proteins and the expression of downstream genes.
As no such studies have been published, the role of this compound in modulating cellular pathways remains unknown.
Future Research Directions and Potential in Chemical Innovation
The lack of specific data on this compound presents a clear opportunity for future research. The unique combination of halogen and methyl substituents on the isoquinoline core could impart novel chemical and biological properties.
Potential future research directions could include:
Synthesis of Analogues: The synthesis and biological evaluation of a library of related compounds with variations in the substitution pattern could reveal important structure-activity relationships. This could lead to the identification of potent and selective modulators of specific biological targets.
Exploration of Therapeutic Potential: Given the broad bioactivity of the isoquinoline class of compounds, future studies could investigate the potential of this compound in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Applications in Materials Science: Isoquinoline derivatives have also found applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes. The specific photophysical properties of this compound could be investigated for such applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
